PPA-904

Descripción general

Descripción

PPA-904 es un fotosensibilizador de fenotiazina selectivo con potencial actividad antitumoral. Se utiliza principalmente en terapia fotodinámica (PDT) para el tratamiento de úlceras crónicas de las piernas y úlceras del pie diabético . Este compuesto es conocido por su actividad antimicrobiana de amplio espectro y se utiliza en diversas aplicaciones de investigación .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de PPA-904 implica la reacción de derivados de fenotiazina con agentes alquilantes específicos en condiciones controladas. La reacción generalmente requiere un solvente como dimetilsulfóxido (DMSO) y se lleva a cabo a temperaturas elevadas para asegurar la conversión completa .

Métodos de producción industrial: La producción industrial de this compound sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de reactivos y solventes de alta pureza para lograr la calidad del producto deseada. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar las impurezas .

Análisis De Reacciones Químicas

Tipos de reacciones: PPA-904 experimenta diversas reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: La reducción de this compound se puede lograr usando agentes reductores como el borohidruro de sodio.

Sustitución: this compound puede sufrir reacciones de sustitución con nucleófilos como aminas o tioles.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio; generalmente se lleva a cabo en solventes acuosos u orgánicos.

Reducción: Borohidruro de sodio; generalmente se realiza en un medio alcohólico o acuoso.

Sustitución: Aminas, tioles; las reacciones se llevan a cabo a menudo en solventes polares como DMSO o acetonitrilo.

Principales productos formados:

Oxidación: Formación de sulfóxidos o sulfonas.

Reducción: Formación de derivados de fenotiazina reducidos.

Sustitución: Formación de derivados de fenotiazina sustituidos.

Aplicaciones Científicas De Investigación

Antimicrobial Therapy

PPA-904 has been investigated for its antimicrobial properties, particularly against chronic bacterial infections in wounds. A notable Phase IIa clinical trial demonstrated that topical application of this compound significantly reduced bacterial load in patients with chronic leg ulcers and diabetic foot ulcers compared to placebo treatments. The study involved 32 patients and indicated that 50% of those treated with this compound achieved complete healing after three months, compared to only 12% in the placebo group .

| Study | Patient Group | Treatment | Outcome |

|---|---|---|---|

| Phase IIa Trial | Chronic leg ulcers and diabetic foot ulcers | Topical this compound + light activation | 50% complete healing vs. 12% placebo |

Treatment of Cutaneous Leishmaniasis

In addition to its applications in wound care, this compound has been utilized in the treatment of cutaneous leishmaniasis. A study indicated that topical application at a concentration of 500 μM, combined with irradiation using a broadband light source at 665 nm, resulted in effective treatment outcomes . This highlights the versatility of this compound as an antimicrobial agent beyond traditional applications.

Phase IIb Clinical Trial

A subsequent Phase IIb trial further validated the effectiveness of this compound in reducing bacterial load in chronic wounds. Conducted across multiple centers in the UK, this trial involved 57 patients and demonstrated that subjects receiving weekly treatments showed a statistically significant reduction in bacterial counts compared to those receiving placebo .

| Trial Phase | Number of Patients | Key Finding |

|---|---|---|

| Phase IIb | 57 | Significant reduction in bacterial load with this compound |

Safety and Tolerability

Throughout clinical evaluations, this compound has shown a favorable safety profile, with no significant adverse effects reported during trials. This aspect is crucial for its potential adoption in clinical settings where patient safety is paramount .

Mecanismo De Acción

PPA-904 ejerce sus efectos a través de la terapia fotodinámica. Tras la activación por la luz, this compound genera especies reactivas de oxígeno (ROS) que causan daño celular y muerte en las células diana. Este mecanismo es particularmente eficaz contra células microbianas y células tumorales. Los objetivos moleculares incluyen las membranas celulares y el ADN, lo que conduce al estrés oxidativo y la apoptosis .

Compuestos similares:

Fenotiazina: Una clase de compuestos con propiedades fotosensibilizadoras similares.

Azul de Metileno: Otro derivado de la fenotiazina utilizado en terapia fotodinámica.

Azul de Toluidina: Un colorante de fenotiazina con propiedades antimicrobianas y fotosensibilizadoras

Singularidad de this compound: this compound es único debido a su alta selectividad y potencia como fotosensibilizador. Ha demostrado una eficacia superior en la terapia fotodinámica en comparación con otros derivados de la fenotiazina. Su actividad antimicrobiana de amplio espectro y sus posibles efectos antitumorales lo convierten en un compuesto valioso tanto en investigación como en entornos clínicos .

Comparación Con Compuestos Similares

Phenothiazine: A class of compounds with similar photosensitizing properties.

Methylene Blue: Another phenothiazine derivative used in photodynamic therapy.

Toluidine Blue: A phenothiazine dye with antimicrobial and photosensitizing properties

Uniqueness of PPA-904: this compound is unique due to its high selectivity and potency as a photosensitizer. It has shown superior efficacy in photodynamic therapy compared to other phenothiazine derivatives. Its broad-spectrum antimicrobial activity and potential antitumor effects make it a valuable compound in both research and clinical settings .

Actividad Biológica

PPA-904 is a specific phenothiazine compound that has garnered attention in the field of photodynamic therapy (PDT) due to its unique biological activity, particularly against parasitic infections such as leishmaniasis. This article delves into the biological mechanisms, efficacy, and research findings associated with this compound, emphasizing its role as a photosensitizer in PDT.

Overview of this compound

This compound is characterized as a tissue-penetrating photosensitizer that exhibits a dual mechanism of action: it has both photodynamic and dark toxicity effects. Its application in PDT involves the generation of reactive oxygen species (ROS) upon light activation, which leads to cellular damage in targeted pathogens.

-

Photodynamic Mechanism :

- Upon exposure to light, this compound generates ROS that can induce apoptosis in cells, including parasites such as Leishmania major.

- The efficacy of this compound in PDT is enhanced when combined with specific wavelengths of light, optimizing the destruction of targeted cells.

-

Dark Toxicity :

- This compound exhibits significant dark toxicity towards Leishmania parasites even without light activation. This was demonstrated in murine models where a notable reduction in parasitic load was observed post-treatment .

- The dark toxicity contributes to the overall effectiveness of this compound, making it a promising candidate for therapeutic applications where light exposure may be limited.

Case Study: Leishmaniasis Treatment

A study utilizing murine models infected with GFP+ L. major provided insights into the efficacy of this compound. Key findings include:

- Reduction in Parasitic Load : Following treatment with this compound-PDT, there was approximately an 80% reduction in parasitic load immediately after treatment .

- Biphasic Response : The study observed a biphasic pattern in parasitic load reduction, indicating that while initial treatments are effective, subsequent sessions may be necessary for complete eradication .

- Fluorescence Monitoring : The correlation between fluorescence decay of GFP and this compound during PDT allowed for real-time monitoring of treatment efficacy, establishing a reliable method for evaluating therapeutic outcomes .

Comparative Efficacy Table

| Treatment Type | Initial Load Reduction | Subsequent Load Changes | Notes |

|---|---|---|---|

| This compound-PDT | ~80% | Biphasic pattern | Effective but requires multiple sessions |

| Traditional PDT | Variable | Linear decline | Less efficient compared to this compound |

Research Findings and Implications

Research has indicated that optimizing the delivery and concentration of this compound within lesions is crucial for maximizing its therapeutic potential. Studies suggest that achieving an adequate fluence rate during PDT can prevent rapid photobleaching of the compound, thereby enhancing its effectiveness .

Additionally, ongoing investigations aim to refine treatment protocols by exploring combinations with other therapeutic agents and adjusting light parameters to improve outcomes further.

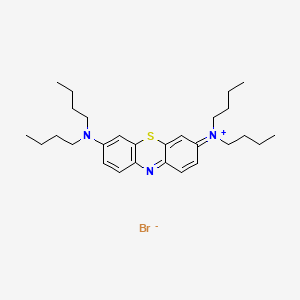

Propiedades

IUPAC Name |

dibutyl-[7-(dibutylamino)phenothiazin-3-ylidene]azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42N3S.BrH/c1-5-9-17-30(18-10-6-2)23-13-15-25-27(21-23)32-28-22-24(14-16-26(28)29-25)31(19-11-7-3)20-12-8-4;/h13-16,21-22H,5-12,17-20H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMPBOPIZQTTLB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CCCC)CCCC)C=C3S2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471001 | |

| Record name | Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30189-85-6 | |

| Record name | Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.